molecular formula C21H21BrN4O3 B2840109 (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1903038-62-9

(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Numéro de catalogue: B2840109
Numéro CAS: 1903038-62-9
Poids moléculaire: 457.328
Clé InChI: RFUMHORFSXAYHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a hybrid heterocyclic molecule featuring a pyrrolidinyl-pyrrolyl methanone core. Its structure integrates a brominated pyridine ether linked to a pyrrolidine ring, coupled with a 3-methoxyphenyl-substituted pyrazole moiety. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., pyridinyl methanones and pyrazolyl derivatives) highlight its relevance in drug discovery for conditions requiring kinase inhibition or modulation of metabolic pathways.

Propriétés

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O3/c1-25-19(12-18(24-25)14-5-3-6-15(11-14)28-2)21(27)26-10-8-16(13-26)29-20-17(22)7-4-9-23-20/h3-7,9,11-12,16H,8,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMHORFSXAYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Bromopyridine Derivative: The 3-bromopyridin-2-yl group is introduced via a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The pyrrolidine intermediate is then coupled with the bromopyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction involving a hydrazine derivative and an appropriate diketone.

    Final Coupling: The final step involves coupling the pyrazole derivative with the pyrrolidine intermediate under suitable conditions, often involving a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions Involving the Bromopyridine Moiety

The 3-bromopyridine subunit is primed for palladium-catalyzed cross-coupling reactions , a hallmark of brominated aromatic systems. Key reactions include:

Reaction Type Conditions Products/Outcomes Sources
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl/heteroaryl boronic acid, DMF/H₂O (80–100°C)Replacement of bromine with aryl/heteroaryl groups (e.g., phenyl, pyridyl)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine substrate, Cs₂CO₃, toluene (reflux)Substitution of bromine with amines (e.g., primary/secondary amines, morpholine)
Heck CouplingPd(OAc)₂, PPh₃, alkene, NEt₃, DMF (100°C)Formation of C–C bonds via coupling with alkenes (e.g., styrene, acrylates)

Mechanistic Insight : The bromine atom undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, enabling transmetalation (Suzuki) or ligand exchange (Buchwald-Hartwig). Steric hindrance from the adjacent pyrrolidine oxygen may influence reaction rates and regioselectivity .

Functionalization of the Pyrazole Ring

The 3-(3-methoxyphenyl)-1-methylpyrazole subunit exhibits reactivity typical of electron-rich heterocycles:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : HNO₃/H₂SO₄ at 0–5°C targets the para position relative to the methoxy group.

  • Halogenation : Br₂/FeBr₃ introduces bromine at the 4-position of the pyrazole .

Nucleophilic Substitution

The methyl group on the pyrazole nitrogen is susceptible to demethylation under strong acids (e.g., HBr/AcOH, 120°C), yielding a secondary amine for further derivatization .

Pyrrolidine Methanone Reactivity

The methanone bridge (C=O) participates in:

Reaction Reagents/Conditions Products Sources
ReductionNaBH₄/MeOH or LiAlH₄/THFSecondary alcohol
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0°C to refluxTertiary alcohol
CondensationNH₂OH·HCl, EtOH/H₂O, refluxOxime formation

Steric Considerations : The bulky pyrrolidine and pyrazole substituents may hinder nucleophilic attack at the carbonyl carbon, favoring milder conditions .

Ortho-Directed C–H Functionalization

The pyrrolidine oxygen and pyridine nitrogen may act as directing groups for Pd-catalyzed C–H activation :

  • Alkylation : Pd(OAc)₂, Norbornene (NBE), alkyl halides, KHCO₃, DMF (100°C) → ortho-alkylated derivatives .

  • Arylation : Pd(AmPhos)Cl₂, aryl boronic esters, K₃PO₄, H₂O/DCM (70°C) → biaryl products .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The ester-like methanone linkage may hydrolyze under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, cleaving the pyrrolidine-pyrazole bond .

  • Photodegradation : UV exposure (λ = 254 nm) induces radical-mediated decomposition of the bromopyridine moiety .

Synthetic Optimization Strategies

  • Catalyst Screening : Bulky ligands (e.g., AmPhos, Xantphos) improve yields in Pd-catalyzed couplings by mitigating steric effects .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr and cross-couplings .

Applications De Recherche Scientifique

Research indicates that compounds similar to (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone exhibit significant biological activities:

Antimicrobial Properties

Studies have shown that compounds containing pyrrolidine and pyridine derivatives demonstrate considerable antimicrobial activities. For instance, similar compounds have been effective against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025

The mechanism of action often involves interaction with specific enzymes or receptors within microbial cells, potentially disrupting microbial metabolism or cell wall synthesis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for their antibacterial properties, revealing that those with halogen substitutions exhibited superior activity against both Gram-positive and Gram-negative bacteria.
  • Pyridine-Based Compounds : Another research effort focused on synthesizing pyridine derivatives that showed promising results in inhibiting biofilm formation and enhancing antibacterial efficacy against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Bromine Substitution : The presence of bromine enhances lipophilicity and may improve membrane permeability.

Pyrrolidine Ring : This moiety is crucial for biological activity, stabilizing interactions with target proteins.

Mécanisme D'action

The mechanism by which (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The bromopyridinyl and pyrazole groups are likely involved in key interactions with these targets, modulating their activity and leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Pyridinyl Methanones with Pyrazole Moieties

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Structure: Features an indole-substituted dihydropyrazole linked to a pyridinyl methanone. The dihydropyrazole ring offers conformational rigidity, contrasting with the pyrrolidinyl ether’s flexibility . Implications: Indole’s electron-rich nature may facilitate stronger receptor interactions than the methoxy group in the target compound.

Methanone, [4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl Structure: Contains a 2-methylphenyl-substituted dihydropyrazole and pyridinyl methanone. Key Differences: The methyl group is less electron-withdrawing than the target’s 3-methoxy substituent, reducing polarity and possibly altering solubility. The absence of a bromopyridinyl ether limits halogen-mediated binding . Implications: Methyl groups may confer metabolic stability but reduce target specificity compared to halogenated analogs.

Pyrrolidinyl and Chromenone Derivatives

2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Structure: Combines pyrazolo-pyrimidine, fluorophenyl, and chromenone groups. Key Differences: The chromenone core introduces a fused aromatic system, enhancing planarity and π-stacking capacity. Dual fluorine atoms increase electronegativity and metabolic stability compared to the target’s bromine and methoxy groups . Implications: Fluorine’s strong electronegativity may improve binding affinity in hydrophobic pockets, whereas bromine in the target compound could enhance halogen bonding.

Pyrrolone-Based Analogues

5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

  • Structure : Includes a chlorophenyl group, methoxybenzoyl, and isoxazole-substituted pyrrolone.
  • Key Differences : The chlorophenyl group provides a distinct electronic profile (strong electron-withdrawing effect) compared to the target’s 3-methoxyphenyl. The isoxazole ring may engage in hydrogen bonding, unlike the pyrrolidine’s ether linkage .
  • Implications : Chlorine’s electronegativity could enhance binding to electron-rich targets, while isoxazole’s polarity might reduce membrane permeability relative to the target compound.

Functional Group Impact Analysis

  • Bromopyridine vs.
  • Methoxy vs. Methyl/Chloro : Methoxy groups enhance solubility via hydrogen bonding but may increase metabolic oxidation rates compared to methyl or chloro substituents .
  • Pyrrolidinyl Ether vs. Isoxazole : The ether linkage in the target compound offers synthetic versatility and moderate polarity, whereas isoxazole’s heterocyclic nitrogen could participate in additional binding interactions .

Activité Biologique

The compound (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone , often referred to as Compound X , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. This article reviews the biological activity of Compound X, focusing on its synthesis, characterization, and pharmacological evaluations.

Chemical Structure and Properties

Molecular Formula : C21H21BrN4O3
Molecular Weight : 457.3 g/mol
CAS Number : 1903038-62-9

The structure of Compound X features a brominated pyridine moiety, a pyrrolidine ring, and a methoxyphenyl-pyrazole group. This unique combination may influence its biological interactions and therapeutic potential.

Synthesis and Characterization

Compound X can be synthesized through several methodologies, including chemodivergent approaches that involve α-bromoketones and 2-aminopyridines under specific reaction conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the compound's structure and purity .

Antimicrobial Properties

Research indicates that compounds with structural similarities to Compound X may exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain pyrrolidine-based compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Compound Target Bacteria MIC (µg/mL)
Compound ABacillus subtilis75
Compound BE. coli<125
Compound CPseudomonas aeruginosa150

The presence of halogen substituents in the structure is believed to enhance the bioactivity of these compounds, suggesting that similar modifications in Compound X could yield favorable antimicrobial effects .

Anticancer Activity

The potential anticancer properties of Compound X are also noteworthy. Compounds with similar pyrazole structures have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that modifications in the aryl groups attached to the pyrazole nitrogen can significantly affect the compound's potency against various cancer cell lines .

Study 1: Antibacterial Activity Assessment

In a comparative study of pyrrolidine derivatives, several compounds were synthesized and tested for their antibacterial efficacy. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 75 to 150 µg/mL . These findings suggest that structural modifications similar to those in Compound X could enhance its antibacterial properties.

Study 2: Anticancer Screening

Another investigation focused on the synthesis of pyrazole derivatives, revealing significant activity against human cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity, emphasizing how modifications in the methoxyphenyl group could improve efficacy against specific tumors .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolidine and pyrazole moieties. A common approach includes:

Acylation of pyrrolidine with a bromopyridine-derived acyl chloride under anhydrous conditions (e.g., DMF or THF as solvents) .

Coupling the pyrrolidinyl intermediate with the methoxyphenyl-pyrazole fragment via nucleophilic substitution or cross-coupling reactions.

  • Optimization Tips:
  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification via column chromatography or recrystallization .
  • Catalysts: Use Pd-based catalysts for efficient cross-coupling of aromatic fragments .
  • Purity Assessment: Confirm via HPLC (>95% purity) and NMR (absence of unreacted starting materials) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • 1H/13C NMR identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and confirms stereochemistry .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine and pyrazole rings .
  • X-ray Crystallography: Determines absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₁H₂₁BrN₄O₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

  • Methodological Answer:
  • Design Analogues: Modify substituents (e.g., replace bromine with chlorine, adjust methoxy position) and compare bioactivity .
  • Biological Assays:
Substituent ModificationTarget (e.g., Kinase X) IC₅₀ (nM)Solubility (mg/mL)
3-Bromo-pyridine12 ± 1.50.8
3-Chloro-pyridine25 ± 3.01.2
3-Methoxy-pyridine>10002.5
Data adapted from analogous compounds in
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes with target proteins .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer:
  • Purity Validation: Contradictions often arise from impurities (>5%). Re-test batches using HPLC-MS and elemental analysis .
  • Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to confirm target specificity .
  • Meta-Analysis: Compare data across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • Methodological Answer:
  • ADME Prediction: Tools like SwissADME assess Lipinski’s Rule of Five compliance:
ParameterPredicted Value
Molecular Weight473.3 g/mol
LogP3.2
H-bond Donors0
H-bond Acceptors6
Based on analogous structures in
  • MD Simulations: GROMACS simulations evaluate membrane permeability and stability in biological matrices .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

  • Methodological Answer:
  • Standardize Assay Conditions: Ensure consistent ATP concentrations (e.g., 10 μM) and enzyme lot numbers .
  • Control for Solubility: Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Replicate in Multiple Models: Validate in cell-free (kinase) and cell-based (e.g., HEK293) systems .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer:
  • Cancer: NCI-60 cell panel for broad cytotoxicity screening .
  • Inflammation: LPS-stimulated RAW264.7 macrophages to assess COX-2 inhibition .
  • Neurological: Primary neuronal cultures for neuroprotective activity .

Structural Modification Strategies

Q. How can the pyrrolidine ring’s conformation influence bioactivity?

  • Methodological Answer:
  • Stereochemistry Control: Synthesize enantiomers via chiral catalysts (e.g., (R)-BINAP) and compare activity .
  • Ring Rigidity: Introduce sp³-hybridized substituents (e.g., methyl groups) to restrict rotation and enhance binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.